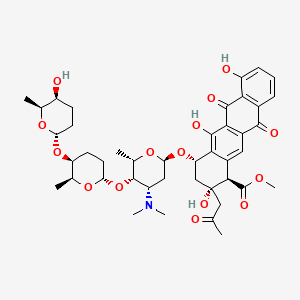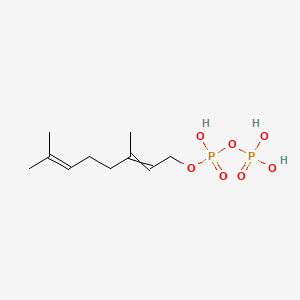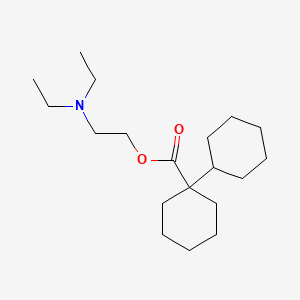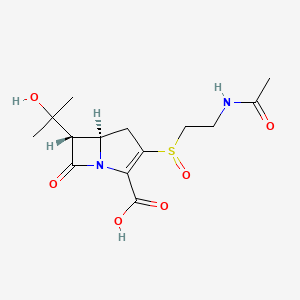
Sulfurmycin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurmycin G is a natural product found in Streptomyces galilaeus with data available.
Wissenschaftliche Forschungsanwendungen
Sulfur in Antibiotic Research
- Sulfomycins' Biosynthesis : Research into sulfomycins, a class of sulfur-rich antibiotics, has shed light on the complex biosynthetic pathways involving sulfur incorporation. These studies are crucial for understanding how sulfur functionalities contribute to the antibiotic activity and for the development of novel antibiotics with sulfur-containing structures (Du et al., 2020).
- Chuangxinmycin Synthesis : The biosynthesis of chuangxinmycin, another sulfur-containing antibiotic, has revealed unique mechanisms of sulfur incorporation, enhancing our understanding of sulfur's role in medicinal chemistry (Zhang et al., 2021).
Sulfur in Materials Science
- Sulfur-Based Materials : Sulfur's role in modern materials science is significant, with research exploring its use in creating polymers with unique properties and in applications related to energy efficiency and environmental sustainability (Boyd, 2016).
Sulfur in Enzyme Regulation
- Regulation of Metabolic Enzymes : Studies have demonstrated sulfur compounds' ability to regulate important metabolic enzymes like CYP1A1, which are involved in the detoxification processes. This regulation is crucial for understanding how sulfur-containing compounds can be used to influence metabolic pathways (Anwar-Mohamed & El-Kadi, 2009).
Sulfur in Plant Biology
- Sulfur Transport in Plants : The SULTR1;1 sulfate transporter in Arabidopsis roots and its regulation by sulfur deficiency highlights the essential role of sulfur in plant nutrition and stress responses. Understanding these mechanisms can contribute to agricultural practices and crop improvement (Maruyama-Nakashita et al., 2004).
Sulfur in Environmental Interactions
- Sulfur in Insect-Plant Interactions : The impact of sulfur on the density of various species in agricultural settings, such as in vineyards, underscores the complex interactions between sulfur applications and ecosystem dynamics. This knowledge is vital for developing sustainable agricultural practices (Costello, 2007).
Eigenschaften
CAS-Nummer |
83753-81-5 |
|---|---|
Produktname |
Sulfurmycin G |
Molekularformel |
C43H55NO15 |
Molekulargewicht |
825.9 g/mol |
IUPAC-Name |
methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H55NO15/c1-19(45)17-43(52)18-30(35-24(37(43)42(51)53-7)15-25-36(40(35)50)39(49)34-23(38(25)48)9-8-10-28(34)47)58-33-16-26(44(5)6)41(22(4)56-33)59-32-14-12-29(21(3)55-32)57-31-13-11-27(46)20(2)54-31/h8-10,15,20-22,26-27,29-33,37,41,46-47,50,52H,11-14,16-18H2,1-7H3/t20-,21-,22-,26-,27-,29-,30-,31-,32-,33-,37-,41+,43+/m0/s1 |
InChI-Schlüssel |
MLUQAMZHTPPIHO-SOBIJWGVSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O |
SMILES |
CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O |
Kanonische SMILES |
CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O |
Synonyme |
sulfurmycin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B1218971.png)
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-4-formyl-4-hydroxy-5-methyl-tetrahydrofuran-2-yl]oxy-5-guanidino-3,4,6-trihydroxy-cyclohexyl]guanidine](/img/structure/B1218972.png)





